molecular formula C11H15ClN2O2 B3286272 Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate CAS No. 823188-36-9

Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate

Cat. No.: B3286272
CAS No.: 823188-36-9
M. Wt: 242.70 g/mol
InChI Key: VPQNIRLIMWSXGD-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate is an organic compound with the molecular formula C11H15ClN2O2 It is a hydrazine derivative that features a tert-butyl ester group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazine with 2-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and solvent extraction to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
  • Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

Uniqueness

Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate is unique due to its tert-butyl ester group, which imparts different steric and electronic properties compared to its ethyl counterparts. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-(2-chloroanilino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-13-9-7-5-4-6-8(9)12/h4-7,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQNIRLIMWSXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728432
Record name tert-Butyl 2-(2-chlorophenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823188-36-9
Record name tert-Butyl 2-(2-chlorophenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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